molecular formula C27H36ClN3O3S2 B2943739 2-[(4-chlorophenyl)sulfanyl]-N'-{[2-(dodecylsulfanyl)-5-nitrophenyl]methylene}acetohydrazide CAS No. 331461-67-7

2-[(4-chlorophenyl)sulfanyl]-N'-{[2-(dodecylsulfanyl)-5-nitrophenyl]methylene}acetohydrazide

货号: B2943739
CAS 编号: 331461-67-7
分子量: 550.17
InChI 键: KAKUHEAIRLYFMV-ZTKZIYFRSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

2-[(4-Chlorophenyl)sulfanyl]-N'-{[2-(dodecylsulfanyl)-5-nitrophenyl]methylene}acetohydrazide is a hydrazide-based compound featuring a chlorophenylsulfanyl group, a dodecylsulfanyl chain, and a nitrophenyl-substituted Schiff base moiety.

属性

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-[(E)-(2-dodecylsulfanyl-5-nitrophenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36ClN3O3S2/c1-2-3-4-5-6-7-8-9-10-11-18-35-26-17-14-24(31(33)34)19-22(26)20-29-30-27(32)21-36-25-15-12-23(28)13-16-25/h12-17,19-20H,2-11,18,21H2,1H3,(H,30,32)/b29-20+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAKUHEAIRLYFMV-ZTKZIYFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCSC1=C(C=C(C=C1)[N+](=O)[O-])C=NNC(=O)CSC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCSC1=C(C=C(C=C1)[N+](=O)[O-])/C=N/NC(=O)CSC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 2-[(4-chlorophenyl)sulfanyl]-N'-{[2-(dodecylsulfanyl)-5-nitrophenyl]methylene}acetohydrazide is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, including antimicrobial, anti-inflammatory, and enzyme inhibition properties, supported by relevant studies and data.

  • Molecular Formula : C27H36ClN3O3S2
  • Molecular Weight : 550.2 g/mol
  • LogP : 10 (indicating high lipophilicity)
  • Hydrogen Bond Donors : 1
  • Hydrogen Bond Acceptors : 6
  • Rotatable Bonds : 17

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of similar compounds with sulfanyl groups. For instance, compounds derived from 4-chlorophenyl sulfide have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The presence of the dodecylsulfanyl moiety may enhance membrane permeability, contributing to increased antimicrobial effectiveness.

CompoundBacterial StrainActivity Level
Compound ASalmonella typhiStrong
Compound BBacillus subtilisModerate

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is significant. Similar sulfanyl derivatives have been shown to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. In a related study, compounds demonstrated IC50 values ranging from 1.13 µM to 6.28 µM against urease, indicating strong inhibition potential .

EnzymeIC50 Value (µM)Reference
AChE2.14 ± 0.003
Urease1.21 ± 0.005

Anti-inflammatory Activity

Research indicates that compounds with similar structures exhibit anti-inflammatory properties. The inhibition of pro-inflammatory cytokines through the modulation of signaling pathways is a common mechanism observed in these compounds. For example, derivatives have been reported to reduce levels of TNF-alpha and IL-6 in vitro .

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy :
    A study published in a peer-reviewed journal evaluated a series of sulfanyl compounds for their antibacterial activity against clinical isolates. The results indicated that the presence of a long-chain alkyl group (like dodecyl) significantly improved the antibacterial efficacy due to enhanced hydrophobic interactions with bacterial membranes .
  • Enzyme Inhibition Mechanism :
    Molecular docking studies revealed that the compound could effectively bind to the active sites of AChE and urease, suggesting a competitive inhibition mechanism. The binding affinity was assessed using various computational tools, confirming strong interactions with critical amino acid residues .

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Key Substituents Molecular Weight Notable Properties Reference
Target Compound 4-Chlorophenylsulfanyl, dodecylsulfanyl, 5-nitrophenyl ~592.7 (estimated) High lipophilicity (dodecyl chain); potential for membrane interaction N/A
2-[(4-Chlorophenyl)sulfanyl]-N′-[(E)-{4-[(4-fluorobenzyl)oxy]phenyl}methylene]acetohydrazide 4-Fluorobenzyloxy, 4-chlorophenylsulfanyl ~441.9 Enhanced electronic effects (fluorine); moderate solubility in polar solvents
2-{[5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N′-[(E)-(2-ethoxyphenyl)methylene]acetohydrazide Triazole core, ethoxyphenyl, chlorophenyl ~502.5 Improved stability (triazole); potential antimicrobial activity
2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(3-nitrophenyl)methylene]acetohydrazide Methoxyphenyl, methylphenyl, nitrophenyl ~502.5 Electron-donating (methoxy) vs. withdrawing (nitro) groups; tunable reactivity
N′-[(E)-(2,6-Dichlorophenyl)methylene]-2-({5-[4-(tert-butyl)phenyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide tert-Butyl, dichlorophenyl, triazole ~593.5 Bulky substituents (tert-butyl); potential for steric hindrance in binding

Key Observations:

Lipophilicity : The target compound’s dodecylsulfanyl chain distinguishes it from shorter-chain analogs (e.g., ethyl or methoxy groups in ), likely enhancing membrane permeability but reducing aqueous solubility.

In contrast, methoxy or fluorobenzyl groups in provide electron-donating properties.

Biological Relevance : Triazole-containing analogs (e.g., ) demonstrate antimicrobial activity due to heterocyclic stability and hydrogen-bonding capacity. The target compound’s dodecyl chain may improve bioavailability but requires empirical validation.

Synthetic Complexity : Compounds with triazole cores () involve multi-step syntheses, while simpler hydrazides () are synthesized via Schiff base condensation—a method likely applicable to the target compound.

Research Findings and Implications

  • Structural Stability: Triazole-based analogs () exhibit higher thermal and enzymatic stability compared to non-heterocyclic hydrazides, suggesting that the target compound’s lack of a triazole may limit its stability in biological systems.
  • Antimicrobial Potential: The nitrophenyl group in the target compound and correlates with antimicrobial activity in related derivatives, though the dodecyl chain’s role remains unexplored .
  • Solubility Challenges : Long alkyl chains (e.g., dodecyl) often necessitate formulation adjustments, as seen in lipophilic drug candidates .

常见问题

Basic: How can researchers optimize the synthesis of 2-[(4-chlorophenyl)sulfanyl]acetohydrazide derivatives?

Methodological Answer:
Synthesis typically involves condensation reactions between substituted acetohydrazides and aromatic aldehydes or ketones under reflux conditions. For example, hydrazine hydrate can be reacted with methyl esters of sulfanyl acetates in ethanol, monitored via TLC (chloroform:methanol, 7:3 ratio) . Reflux duration (4–6 hours), stoichiometric ratios (1:1.2 molar equivalents), and recrystallization solvents (methanol or ethanol) are critical variables for yield optimization. Ice-water quenching post-reaction ensures product precipitation .

Basic: What analytical techniques are essential for characterizing this compound’s purity and structure?

Methodological Answer:
Combined spectroscopic and chromatographic methods are required:

  • LC-MS : Confirms molecular weight and fragmentation patterns.
  • ¹H/¹³C NMR : Identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, methylene groups at δ 3.5–4.0 ppm) and carbon backbone integrity .
  • IR : Detects functional groups (C=O stretch ~1650 cm⁻¹, N-H bend ~3300 cm⁻¹) .
  • Elemental Analysis (C, H, N) : Validates stoichiometric ratios within ±0.3% error .

Basic: What preliminary biological assays are recommended for initial activity screening?

Methodological Answer:
Prioritize antimicrobial (MIC assays against S. aureus, E. coli), antifungal (C. albicans), and antioxidant (DPPH radical scavenging) assays. Use positive controls (e.g., ciprofloxacin for antimicrobial, ascorbic acid for antioxidant). Compounds with >70% cell viability in MTT assays are flagged for anticancer potential .

Advanced: How do structural modifications (e.g., dodecylsulfanyl vs. methyl groups) affect bioactivity?

Methodological Answer:

  • Lipophilicity : The dodecylsulfanyl chain enhances membrane permeability, as seen in Gram-negative bacterial inhibition via BioA enzyme targeting .
  • Electron-Withdrawing Groups : The 5-nitro group increases electrophilicity, improving binding to microbial enzymes .
  • Substituent Position : Para-chlorophenyl groups enhance steric stability, while ortho-substituents reduce actoprotective effects in rat models .

Advanced: How can molecular docking elucidate mechanisms of anticancer activity?

Methodological Answer:

  • Receptor Selection : Dock against validated targets (e.g., kinase 2A9I) using AutoDock Vina.
  • Binding Affinity : Prioritize compounds with ΔG < −8 kcal/mol. Hydrogen bonding with active-site residues (e.g., Lys101, Asp86) and π-π stacking with nitro/chloro groups correlate with activity .
  • MD Simulations : Validate docking results with 100-ns simulations to assess complex stability .

Advanced: What strategies improve compound stability in physiological conditions?

Methodological Answer:

  • pH Stability : Test degradation kinetics in buffers (pH 1–9) via HPLC. Acetohydrazides are stable at pH 5–7 but hydrolyze rapidly in acidic media .
  • Prodrug Design : Mask hydrazide groups with acetyl or benzyl protectors to enhance serum stability .

Advanced: How should researchers resolve contradictions in biological data (e.g., variable actoprotective effects)?

Methodological Answer:

  • Structural Analysis : Compare substituent effects—e.g., 4-dimethylaminobenzylidene reduces actoprotection by 40% vs. 4-chlorobenzylidene .
  • Dose-Response Curves : Establish EC₅₀ values to differentiate intrinsic activity from toxicity thresholds.
  • Metabolic Profiling : Use LC-MS/MS to identify active metabolites vs. degradation byproducts .

Advanced: What formulation strategies enhance bioavailability for in vivo studies?

Methodological Answer:

  • Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm) via solvent evaporation. This improves solubility and prolongs half-life in rodent models .
  • Surfactant Blends : Use Tween 80/PEG 400 (1:2 ratio) for oral dosing suspensions to enhance intestinal absorption .

Advanced: How to validate target engagement in bacterial biotin biosynthesis pathways?

Methodological Answer:

  • Enzyme Inhibition Assays : Measure BioA activity via MALDI-TOF MS quantification of 7-keto-8-aminopelargonic acid (KAPA) .
  • Gene Knockdown : Compare MIC values in E. coli ΔBioA mutants vs. wild-type strains to confirm pathway specificity .

Advanced: What computational methods predict synergistic effects with existing antibiotics?

Methodological Answer:

  • Cheminformatics : Use SynergyFinder to analyze combination indices (CI < 0.9 indicates synergy) with β-lactams or fluoroquinolones .
  • Transcriptomics : Perform RNA-seq on treated bacteria to identify upregulated efflux pumps or stress-response genes .

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